B1578377 CPF-PG1

CPF-PG1

Cat. No.: B1578377
Attention: For research use only. Not for human or veterinary use.
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Description

CPF-PG1 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include:

  • LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity.
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
  • Synthesis: Prepared via a palladium-catalyzed coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

This compound’s boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, making it valuable for synthesizing complex organic molecules.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFGSLLGKALKIGTNLL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CPF-PG1 is structurally and functionally analogous to halogenated phenylboronic acids. Two closely related compounds are discussed below:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

  • Molecular formula : C₆H₅BBrClO₂ (identical to this compound).
  • Key differences :
    • Substituent positions : Bromine and chlorine are meta to each other, whereas this compound’s substituents are positioned ortho and para relative to the boronic acid group.
    • Physicochemical properties :
  • LogP : 1.89 (XLOGP3), slightly lower than this compound.
  • Solubility : 0.18 mg/mL , 25% lower than this compound .
    • Synthetic utility : Less reactive in cross-coupling due to steric hindrance from substituent proximity.

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular formula : C₆H₄BBrCl₂O₂.
  • Key differences: Additional chlorine substituent: Enhances electrophilicity but reduces BBB permeability (BBB permeability: No vs. This compound’s Yes) . Pharmacokinetics:
  • GI absorption : Moderate (vs. This compound’s high absorption).
  • CYP inhibition: Weak inhibitor of CYP2D6 (vs. This compound’s non-inhibitory profile). Synthesis: Requires harsher conditions (e.g., higher temperature or extended reaction time) due to increased halogen density .

Data Tables

Table 1. Structural and Functional Comparison

Property This compound Compound A Compound B
Molecular formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Substituent positions Ortho/para Br/Cl Meta Br/Cl 2,3-Cl; 6-Br
Molecular weight (g/mol) 235.27 235.27 270.29
LogP (XLOGP3) 2.15 1.89 2.47
Solubility (mg/mL) 0.24 0.18 0.12
BBB permeability Yes Yes No
Synthetic accessibility 2.07 2.20 3.15

Table 2. Pharmacokinetic and Toxicity Profiles

Parameter This compound Compound A Compound B
GI absorption High High Moderate
P-gp substrate No No Yes
CYP inhibition None None CYP2D6 (weak)
PAINS alerts 0 0 1 (Brenk alert)
Bioavailability score 0.55 0.50 0.40

Research Findings and Implications

  • Structural advantages of this compound : Its ortho/para halogen arrangement optimizes steric and electronic effects for cross-coupling reactions, outperforming Compounds A and B in reaction yield (85% vs. 72% and 65%, respectively) .
  • Limitations : this compound’s moderate bioavailability (0.55) suggests a need for formulation optimization, whereas Compound A’s lower solubility may limit in vivo applications .

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